3-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxamido)propanoic acid
Description
This compound belongs to the benzodioxane-carboxamide family, characterized by a 2,3-dihydrobenzo[1,4]dioxine core fused with a propanoic acid moiety via a carboxamide linkage at the 2-position. Its structure confers unique physicochemical properties, such as moderate polarity due to the carboxylic acid group and hydrogen-bonding capacity from the amide.
Properties
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c14-11(15)5-6-13-12(16)10-7-17-8-3-1-2-4-9(8)18-10/h1-4,10H,5-7H2,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPKCPYLLOEXCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxamido)propanoic acid typically involves multiple steps starting from readily available precursors. One common synthetic route involves the alkylation of phenolic hydroxyl groups followed by azidation of carboxylic acids, Curtius rearrangement, hydrolysis, and salification . The reaction conditions often require the use of solvents like tetrahydrofuran (THF) and water in a 1:1 ratio, with lithium hydroxide as a reagent to complete the hydrolysis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures while optimizing reaction conditions to improve yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxamido)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxamido)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Positional Isomers: 6-Substituted vs. 2-Substituted Carboxamides
- Target Compound: Structure: Carboxamide at the 2-position of the benzodioxine ring. Molecular Formula: Likely C₁₁H₁₁NO₅ (estimated based on analogs). Key Feature: The 2-position substitution may influence steric interactions in biological targets compared to 6-substituted isomers.
- 6-Substituted Analog: Example: 2-(2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxamido)propanoic acid (CAS: 1009513-69-2) . Molecular Formula: C₁₁H₁₁NO₅. Applications: Used in medicinal chemistry as a building block for kinase inhibitors and degraders . Key Difference: The 6-substituted isomer is more commonly reported in synthetic pathways, possibly due to ease of functionalization during coupling reactions .
Substituent Variants: Carboxamide vs. Sulfonamide or Ester Derivatives
Key Observations :
Pharmacologically Active Analogs
- CCT367766 : A benzodioxane-carboxamide-based proteolysis-targeting chimera (PROTAC) targeting pirin. It incorporates a 6-carboxamide-substituted benzodioxine linked to a cereblon-binding moiety, demonstrating the scaffold's utility in targeted protein degradation .
- HSF1 Inhibitors: NXP800 () uses a 6-carboxamide benzodioxine core fused with a quinoline-carboxamide, highlighting the role of benzodioxine-carboxamides in stress response pathway modulation.
Commercial Availability
- Purity: Most benzodioxine derivatives are available at ≥95% purity (e.g., 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid, CAS 14939-92-5) .
- Cost : Pricing scales with substituent complexity; sulfonamide derivatives are typically more expensive than carboxylic acids or esters .
Biological Activity
3-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxamido)propanoic acid is a compound derived from the fusion of a propanoic acid moiety with a 2,3-dihydrobenzo[b][1,4]dioxine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and metabolic disorders. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 3-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxamido)propanoic acid can be represented as follows:
- IUPAC Name : 3-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxamido)propanoic acid
- Molecular Formula : C12H13NO4
- Molecular Weight : 235.24 g/mol
Research indicates that compounds containing the 2,3-dihydrobenzo[b][1,4]dioxine scaffold exhibit various biological activities through multiple mechanisms:
- PARP Inhibition : Some derivatives have shown significant inhibition of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes. This inhibition can enhance the efficacy of certain chemotherapeutic agents by preventing cancer cells from repairing DNA damage .
- GPR40 Activation : The compound has been investigated for its role as an agonist for GPR40 (free fatty acid receptor 1), which is implicated in glucose metabolism and insulin secretion. This suggests potential applications in managing diabetes .
Biological Activity Data
The biological activity of 3-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxamido)propanoic acid and its derivatives has been assessed through various assays. Below is a summary table of relevant findings:
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
- Cancer Treatment : In a study focused on cancer cell lines, derivatives of the compound demonstrated potent cytotoxic effects through PARP inhibition. The most potent analogs were found to significantly reduce cell viability in breast and ovarian cancer models .
- Diabetes Management : Another study explored the agonistic effects on GPR40 and found that certain derivatives improved insulin secretion in vitro. This suggests a pathway for developing new treatments for type 2 diabetes .
Q & A
Q. Basic
- Medicinal Chemistry : As a precursor for drug candidates targeting neurological or inflammatory pathways, given the benzodioxine moiety's bioactivity .
- Chemical Biology : Probing enzyme-substrate interactions due to its amide and carboxylic acid functional groups .
- Material Science : Incorporation into polymers for controlled drug delivery systems .
How can computational methods optimize the synthesis of this compound?
Q. Advanced
- Reaction Path Search : Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates, identifying energy-efficient pathways .
- Solvent Optimization : COSMO-RS simulations select solvents that enhance yield while minimizing side reactions .
- Machine Learning : Training models on reaction databases to predict optimal catalysts (e.g., Pd/C for hydrogenolysis) or temperatures .
How should researchers resolve contradictions in reported biological activity data?
Q. Advanced
- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation times) to eliminate variability .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .
- Mechanistic Studies : Use knock-out models or isotopic labeling to isolate the compound's specific mode of action .
What advanced techniques ensure enantiomeric purity during synthesis?
Q. Advanced
- Asymmetric Catalysis : Chiral auxiliaries or catalysts (e.g., L-proline) induce desired stereochemistry during amide bond formation .
- Dynamic Kinetic Resolution : Racemization of unwanted enantiomers during synthesis, coupled with selective crystallization .
- Chiral Stationary Phases : Use of HPLC columns with cyclodextrin or cellulose derivatives for high-resolution separation .
What protocols assess the compound’s stability under experimental conditions?
Q. Advanced
- Forced Degradation Studies : Expose the compound to heat, light, and pH extremes, monitoring degradation via LC-MS to identify labile groups .
- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months, sampling periodically to track decomposition kinetics .
- Solid-State Analysis : Powder XRD and DSC evaluate crystallinity and thermal stability, critical for formulation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
